molecular formula C15H23N5O3 B471406 N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine CAS No. 723754-23-2

N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine

Katalognummer: B471406
CAS-Nummer: 723754-23-2
Molekulargewicht: 321.37g/mol
InChI-Schlüssel: GCBUCXMXANWVSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine is a synthetic organic compound that features a tetraazole ring and a trimethoxybenzyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine typically involves the formation of the tetraazole ring followed by the introduction of the trimethoxybenzyl group. Common synthetic routes may include:

    Cyclization reactions: to form the tetraazole ring from appropriate precursors.

    N-alkylation: reactions to introduce the butyl group.

    N-arylation: reactions to attach the trimethoxybenzyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or acids.

    Reduction: Reduction of the tetraazole ring under specific conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the tetraazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution reagents: Such as halogens, alkylating agents, or acylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while substitution could introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structural features.

    Biological Studies: Investigation of its biological activity, such as antimicrobial, antifungal, or anticancer properties.

    Chemical Biology: Use as a probe to study specific biological pathways or targets.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Wirkmechanismus

The mechanism of action of N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine would depend on its specific biological activity. Generally, it could involve:

    Binding to specific molecular targets: Such as enzymes, receptors, or nucleic acids.

    Modulation of biological pathways: Affecting signaling pathways, gene expression, or metabolic processes.

    Interaction with cellular components: Such as membranes, proteins, or other biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(1-butyl-1H-tetrazol-5-yl)-N-(2,4,5-trimethoxyphenyl)amine: Similar structure but with a phenyl group instead of a benzyl group.

    N-(1-butyl-1H-tetrazol-5-yl)-N-(2,4,5-trimethoxybenzyl)acetamide: Similar structure but with an acetamide group.

Uniqueness

N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine is unique due to the combination of the tetraazole ring and the trimethoxybenzyl group, which may confer specific biological activities or chemical reactivity not seen in other similar compounds.

Eigenschaften

CAS-Nummer

723754-23-2

Molekularformel

C15H23N5O3

Molekulargewicht

321.37g/mol

IUPAC-Name

1-butyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine

InChI

InChI=1S/C15H23N5O3/c1-5-6-7-20-15(17-18-19-20)16-10-11-8-13(22-3)14(23-4)9-12(11)21-2/h8-9H,5-7,10H2,1-4H3,(H,16,17,19)

InChI-Schlüssel

GCBUCXMXANWVSU-UHFFFAOYSA-N

SMILES

CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2OC)OC)OC

Kanonische SMILES

CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2OC)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.